![molecular formula C14H12N2S B2913918 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine CAS No. 34211-04-6](/img/structure/B2913918.png)
1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine
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Description
“1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine” is a chemical compound with the molecular formula C14H12N2S . It has a molecular weight of 240.32 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine” consists of a benzothiazol-2-yl group attached to the 4-position of a phenyl group, which is further attached to a methanamine group .Chemical Reactions Analysis
While specific chemical reactions involving “1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine” are not mentioned in the search results, benzothiazole derivatives are known to undergo a variety of reactions. For instance, they can participate in condensation reactions with aldehydes .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including “1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Electrosynthesis
Benzothiazole derivatives are synthesized via C–H thiolation using electrosynthesis . This method is considered environmentally benign and safer than traditional methods for organic synthesis .
Antibacterial Activities
Benzothiazole derivatives have been investigated for their in vitro antibacterial activities against various bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between the physicochemical properties of benzothiazole derivatives and their elicited biological activity .
E/Z Configuration Determination
The E/Z configuration of benzothiazole derivatives can be determined through NMR spectroscopy . This is crucial in understanding the stereochemistry of these compounds, which can affect their biological activity.
Synthesis of Biologically Active Heterocycles
Benzothiazole derivatives are essential intermediates in synthesizing a wide variety of medical and pharmaceutical compounds . They have been used in the treatment of diseases like epilepsy and tuberculosis, and as anticonvulsant, analgesic, anti-diabetic, anticancer, and antiviral agents .
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAAMMPAUQNJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine |
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